molecular formula C26H20FN3O2S2 B2558370 2-{[2-(4-FLUOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE CAS No. 899760-65-7

2-{[2-(4-FLUOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE

Cat. No.: B2558370
CAS No.: 899760-65-7
M. Wt: 489.58
InChI Key: WLYRLHRINOHXHL-UHFFFAOYSA-N
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Description

This compound features a chromeno[2,3-d]pyrimidine core, a bicyclic scaffold combining chromene and pyrimidine moieties. The core is substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a sulfanyl-linked acetamide chain. The acetamide terminus is further modified with a 3-(methylsulfanyl)phenyl group.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2S2/c1-33-20-7-4-6-19(14-20)28-23(31)15-34-26-21-13-17-5-2-3-8-22(17)32-25(21)29-24(30-26)16-9-11-18(27)12-10-16/h2-12,14H,13,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYRLHRINOHXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-FLUOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrimidinyl core, followed by the introduction of the fluorophenyl and methylsulfanyl phenyl groups. Common reagents used in these reactions include halogenated precursors, sulfur-containing reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-FLUOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Structural Details

ComponentDescription
Core Structure Chromeno[2,3-d]pyrimidine
Substituents 4-Fluorophenyl, methylsulfanyl, acetylamino
Functional Groups Sulfanyl, acetamide

Antiviral Activity

Research has indicated that derivatives of chromeno-pyrimidine compounds exhibit antiviral properties. For instance, the compound's structural analogs have been studied for their ability to inhibit viral replication mechanisms. The incorporation of sulfanyl and acetamide functionalities is believed to enhance these effects by improving solubility and bioavailability .

Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies show that similar compounds with chromeno-pyrimidine scaffolds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and inhibition of cell cycle progression. Notably, compounds containing fluorophenyl groups have demonstrated enhanced cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been tested against monoamine oxidase (MAO) isoforms and cholinesterases, which are critical targets in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) studies suggest that modifications to the chromeno framework can significantly affect inhibitory potency .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds indicate that they possess activity against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like fluorine may enhance their efficacy by facilitating better interaction with bacterial cell membranes .

Summary of Synthesis Steps

StepReaction TypeKey Reagents
1CondensationAldehydes, amines
2ThiolationThiols or sulfides
3AcetylationAcetic anhydride

Case Studies and Research Findings

Several studies have documented the biological activities associated with similar compounds:

  • Anticancer Study : A study on chromeno-pyrimidine derivatives revealed significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .
  • Antiviral Research : Research focusing on related antiviral compounds indicated that modifications to the sulfanyl group could improve antiviral activity against specific viruses .
  • Enzyme Inhibition Analysis : Compounds similar to this one were tested for their ability to inhibit MAO A and B, showing promising results that warrant further investigation into their neuroprotective effects .

Mechanism of Action

The mechanism of action of 2-{[2-(4-FLUOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) H-Bond Donors/Acceptors
Target Compound Chromeno[2,3-d]pyrimidine 2-(4-Fluorophenyl), 4-sulfanyl-N-[3-(methylsulfanyl)phenyl]acetamide ~475 (estimated) 1 / 6 (estimated)
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Chromeno[2,3-d]pyrimidine 9-Ethoxy, 2-phenyl, 4-sulfanyl-N-(4-methylphenyl)acetamide 516.6 1 / 7
N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine 3-Methyl, 7-(4-methylphenyl), 4-oxo, 2-sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide 465.6 1 / 6

Key Observations :

  • Substituent Effects: The 4-fluorophenyl group in the target compound may improve metabolic stability and binding affinity compared to the phenyl group in , as fluorine often enhances lipophilicity and electrostatic interactions . The methylsulfanyl group (target) vs.
Limitations in Comparative Analysis
  • Heterogeneous Data: Direct comparisons are hindered by the lack of standardized assays for the target compound’s biological activity.
  • Crystallographic Gaps : While crystallography tools like SHELX () enable structural validation, the absence of resolved crystal structures for the target compound limits detailed hydrogen-bonding or conformational analysis .

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes current research findings on its biological activity, including cytotoxicity against cancer cell lines and enzyme inhibition.

The compound is characterized by a complex structure that includes a chromeno-pyrimidine core with fluorinated and methylsulfanyl substituents. Its IUPAC name reflects its intricate design, which is essential for understanding its interaction with biological targets.

Property Details
Molecular Formula C18H16F1N2O1S2
Molecular Weight 358.46 g/mol
IUPAC Name This compound

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. In vitro studies have demonstrated:

  • Cytotoxicity Against Cancer Cell Lines : The compound showed promising results against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal effective concentration (EC50) values were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in certain contexts .
  • Mechanism of Action : The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, studies suggest that the compound may induce apoptosis through caspase activation and disrupt cell cycle progression .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer signaling pathways:

  • Kinase Inhibition : Preliminary data suggest that it may inhibit specific kinases with implications for cancer treatment. The structure-activity relationship (SAR) analysis indicates that modifications to the chromeno-pyrimidine scaffold can enhance inhibitory activity against these enzymes .

Case Studies

Several case studies have highlighted the biological activity of related compounds within the same chemical class:

  • Study on Thiourea Derivatives : A study evaluated thiourea derivatives structurally similar to the target compound and found significant cytotoxic effects against MCF-7 cells with IC50 values ranging from 1.51 to 7.70 μM .
  • Fluorinated Compounds : Research focusing on fluorinated phenyl derivatives demonstrated enhanced anticancer activity compared to their non-fluorinated counterparts, suggesting that fluorination plays a critical role in biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying this compound to ensure high yield and purity?

  • Answer: A multi-step synthesis approach is advised, starting with the condensation of 4-fluorophenyl-substituted chromenopyrimidine with thiol-containing intermediates. Critical steps include:

  • Protection of reactive groups (e.g., sulfanyl moieties) to prevent side reactions.

  • Catalytic coupling under inert atmosphere (e.g., nitrogen) to enhance reaction efficiency.

  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.

  • Purity validation using HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (e.g., ¹H/¹³C NMR to confirm substituent integration).

  • Yield optimization by adjusting reaction time (24–48 hours) and temperature (70–90°C) .

    Table 1: Example Synthesis Parameters

    StepReagents/ConditionsYield (%)Purity (HPLC)
    14-Fluorophenyl chromenopyrimidine, DMF, K₂CO₃6592%
    2Thiol-acetamide coupling, Pd(OAc)₂ catalyst5888%
    3Recrystallization (ethanol)8599%

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer: Combine spectroscopic and chromatographic techniques:

  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • 2D-NMR (COSY, HSQC) to resolve aromatic and sulfanyl group connectivity.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration verification.
  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Answer: Prioritize cell-based assays with rigorous controls:

  • Cytotoxicity screening using MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Antimicrobial testing via broth microdilution (MIC against Gram+/Gram– bacteria, fungal strains).
  • Dose-response curves (0.1–100 µM) with triplicate replicates.
  • Negative controls (DMSO vehicle) and positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How should researchers address contradictory cytotoxicity data across different cell lines?

  • Answer: Contradictions may arise from cell-specific uptake or metabolic differences. Mitigate via:

  • Mechanistic studies : Measure intracellular compound accumulation (LC-MS/MS) and efflux pump activity (e.g., P-glycoprotein inhibition assays).
  • Transcriptomic profiling (RNA-seq) to identify differentially expressed genes in resistant vs. sensitive lines.
  • Combination studies with chemosensitizers (e.g., verapamil) to assess synergy .

Q. What experimental designs are optimal for studying environmental fate and biodegradation pathways?

  • Answer: Adopt tiered approaches per Project INCHEMBIOL guidelines :

  • Phase 1 (Lab-scale) :

  • Hydrolysis studies at varying pH (3–10) and temperatures (25–50°C).

  • Photodegradation under UV light (λ = 254 nm) with LC-MS identification of breakdown products.

  • Phase 2 (Ecosystem modeling) :

  • Microcosm assays simulating soil/water systems to track compound persistence.

  • QSAR modeling to predict bioaccumulation potential (logP, BCF values).

    Table 2: Example Hydrolysis Data

    pHHalf-life (days)Major Degradation Product
    730Desulfurized chromenopyrimidine
    910Fluorophenyl carboxylic acid

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Answer: Systematically modify substituents and evaluate impacts:

  • Sulfanyl group replacement : Substitute with methylsulfonyl or amino groups to enhance solubility or target binding.
  • Fluorophenyl ring modification : Introduce electron-withdrawing groups (e.g., nitro) to stabilize π-π interactions.
  • Chromenopyrimidine core variation : Test fused-ring analogs (e.g., quinazoline) for improved pharmacokinetics.
  • In silico docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase enzymes) .

Methodological Best Practices

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .
  • Ecological Risk Assessment : Combine OECD 301 (ready biodegradability) and Daphnia magna acute toxicity tests for comprehensive hazard profiling .

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